molecular formula C8H15NO B12563025 2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole CAS No. 195198-17-5

2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B12563025
CAS No.: 195198-17-5
M. Wt: 141.21 g/mol
InChI Key: GQLYBKSKZMMERS-UHFFFAOYSA-N
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Description

2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethyl-2-oxazoline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered substituent configurations.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce 4,5-dihydro-oxazole derivatives with different substituents.

Scientific Research Applications

2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,5-dihydro-1,3-oxazole
  • 2-Propyl-4,5-dihydro-1,3-oxazole
  • 2-Ethyl-4,5-dihydro-1,3-oxazole

Uniqueness

2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields, including pharmaceuticals and materials science.

Properties

CAS No.

195198-17-5

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-ethyl-4-propan-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C8H15NO/c1-4-8-9-7(5-10-8)6(2)3/h6-7H,4-5H2,1-3H3

InChI Key

GQLYBKSKZMMERS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(CO1)C(C)C

Origin of Product

United States

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